Molecular Weight and Lipophilicity Offset
Ethyl 3-methyl-1H-indazole-7-carboxylate carries a molecular weight of 204.22 g/mol (C₁₁H₁₂N₂O₂), which is 14.02 g/mol (+1 CH₂ unit) heavier than its closest ester analog, methyl 3-methyl-1H-indazole-7-carboxylate (MW 190.20, C₁₀H₁₀N₂O₂) . This mass increment corresponds to an estimated ΔlogP of approximately +0.5 units for the ethyl ester, based on the established Hansch π-value for a methylene unit in aromatic ester series [1]. The consequence is measurably different reversed-phase HPLC retention and differential partitioning between aqueous and organic phases during liquid–liquid extraction in multi-step synthetic sequences. For procurement decisions, the ethyl ester's higher MW and logP directly affect the physical handling of the building block (e.g., precipitation behavior, solubility in specific solvent systems) and downstream compound property optimization.
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW 204.22 g/mol; C₁₁H₁₂N₂O₂; estimated logP ~2.0–2.5 (ethyl ester + 3-methyl-indazole core) |
| Comparator Or Baseline | Methyl 3-methyl-1H-indazole-7-carboxylate: MW 190.20 g/mol; C₁₀H₁₀N₂O₂; estimated logP ~1.5–2.0 (methyl ester + 3-methyl-indazole core) |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔlogP ≈ +0.5 units (Hansch π-CH₂) |
| Conditions | Calculated/estimated from ChemSrc database entries for CAS 2107180-59-4 and CAS 1638765-11-3; logP estimated by class-level fragment contribution |
Why This Matters
A 14 Da mass difference and ~0.5 logP unit shift alter chromatographic retention times, solvent partitioning, and the physicochemical property window of downstream derived compounds—directly affecting synthetic workflow design and lead optimization strategies.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. π(CH₂) for aromatic esters ≈ +0.5. View Source
